T-Butyl 2-pyridyl ketone

Vue d'ensemble

Description

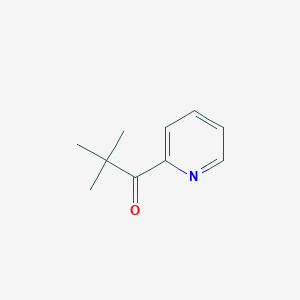

It is a colorless oil with a molecular weight of 163.22 g/mol . This compound is notable for its pyridine ring attached to a carbonyl group, which grants it unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of T-Butyl 2-pyridyl ketone typically involves a condensation reaction between 2-acetylpyridine and tert-butyl bromide using a suitable base as a catalyst. Another method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones in good yield . This reaction is carried out in a nitrogen atmosphere at temperatures below -78°C to form a stable five-membered chelated intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the continuous flow synthesis method, which integrates green chemistry principles and laboratory automation, has been applied to the synthesis of 2-pyridyl ketones, including this compound . This method is rapid, reliable, and cost-efficient, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Oxidation and Radical Pathways

The ketone’s benzylic position adjacent to the pyridyl ring is susceptible to oxidation. For example:

-

TBHP-Mediated Oxidations : Using tert-butyl hydroperoxide (TBHP) with Bi(III) or Ru catalysts, benzylic ketones undergo oxidation to carboxylic acids or further functionalization via radical intermediates .

-

C–H Activation : Pd or Ru catalysts with pyridine ligands facilitate β-C–H bond activation, enabling allylic oxidation or epoxidation .

Table 1: Oxidation Reactions of Benzylic Ketones

Cross-Coupling Reactions

The pyridyl group directs regioselective coupling via coordination to transition metals:

-

Suzuki-Miyaura Coupling : Despite challenges with 2-pyridyl boronates, modified ligands like XPhos improve stability and coupling efficiency .

-

Ni-Catalyzed Reductive Coupling : Acid chlorides or thioesters couple with alkyl halides to form unsymmetrical ketones, tolerating esters and nitriles .

Table 2: Cross-Coupling Examples Involving Pyridyl Groups

| Reaction Type | Conditions | Substrates | Yield | Reference |

|---|---|---|---|---|

| Negishi Coupling | XPhos Pd G3, Zn(pivalate) | 2-Pyridylzinc + Aryl halides | 60–98% | |

| Reductive Acylation | Ni(bpy), Mn reductant | Acid chlorides + Alkyl iodides | 85% |

Functional Group Interconversion

-

Reduction to Alcohols : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance from the tert-butyl group may slow reactivity.

-

Nucleophilic Additions : Grignard reagents add to the carbonyl, but the pyridyl ring’s electron-withdrawing effect enhances electrophilicity.

Cyclization and Heterocycle Formation

-

Vinylogous Aldol Reactions : Under basic conditions, the ketone forms enolates that react with α,β-unsaturated carbonyls to yield γ-pyridyl-substituted products.

-

I₂/TBHP-Promoted Cyclizations : Iodine and TBHP enable oxidative cyclization to benzamides or nitriles .

Key Mechanistic Insights:

-

Steric Effects : The tert-butyl group hinders nucleophilic attack but stabilizes transition states in radical pathways.

-

Electronic Effects : The pyridyl nitrogen directs metal catalysts for C–H activation and stabilizes intermediates via coordination.

Applications De Recherche Scientifique

Organic Synthesis

T-Butyl 2-pyridyl ketone serves as an important precursor in organic synthesis. It is utilized in the synthesis of functionalized dialkyl ketones through nickel-catalyzed reductive coupling reactions. The compound has shown excellent functional group tolerance, allowing for the efficient preparation of unsymmetrical dialkyl ketones from carboxylic acid chlorides and (2-pyridyl)thioesters .

Key Findings:

- The use of this compound in reductive cross-coupling methods has demonstrated improved yields and selectivity compared to traditional methods.

- The compound's structure allows for diverse modifications, enhancing its utility in synthesizing complex molecules.

Catalysis

This compound has been investigated as a ligand in palladium-catalyzed reactions. Its derivatives have been employed to enhance the efficiency of oxidation processes, specifically in the conversion of terminal alkenes to methyl ketones using tert-butyl hydroperoxide as an oxidant. Studies indicate that the choice of ligands based on this compound can significantly improve catalyst performance and substrate scope .

Catalytic Applications:

- Oxidation Reactions: The compound facilitates high selectivity for methyl ketones over other products, particularly under anhydrous conditions.

- Mechanistic Insights: Research has explored the mechanistic pathways involved in these reactions, providing valuable insights into catalyst design .

Medicinal Chemistry

In medicinal chemistry, this compound exhibits potential as an antioxidant, which may protect cells from oxidative stress by scavenging free radicals. Additionally, it has been explored as a structural component in the design of small molecule inhibitors targeting various biological pathways.

Case Studies:

- Antiviral Activity: Research has highlighted its role in developing inhibitors for viral proteases, such as those associated with SARS-CoV . The structure-activity relationship studies indicate that modifications to the t-butyl group can influence inhibitory activity.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor for functionalized dialkyl ketones | High functional group tolerance |

| Catalysis | Ligand in palladium-catalyzed oxidation reactions | Improved yields and selectivity |

| Medicinal Chemistry | Antioxidant properties; potential antiviral applications | Effective in inhibitor design |

Mécanisme D'action

The mechanism of action of T-Butyl 2-pyridyl ketone involves its interaction with molecular targets through its pyridine ring and carbonyl group. The pyridine ring can participate in coordination with metal ions, forming stable complexes. The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

T-Butyl 2-pyridyl ketone can be compared with other 2-pyridyl ketones and related compounds :

2-Acetylpyridine: Lacks the bulky tert-butyl group, making it less sterically hindered.

2-Pyridyl methyl ketone: Similar structure but with a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.

2-Pyridyl ethyl ketone: Contains an ethyl group, providing different steric and electronic effects compared to the tert-butyl group.

The uniqueness of this compound lies in its bulky tert-butyl group, which introduces steric hindrance and influences its reactivity and interactions with other molecules.

Activité Biologique

T-Butyl 2-pyridyl ketone, a compound characterized by its pyridine ring and t-butyl group, has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through several methods, including the reaction of 2-pyridinecarboxylic acid derivatives with t-butyl groups. The compound can be represented as follows:

The presence of the pyridine ring contributes to its biological properties, while the t-butyl group enhances its lipophilicity, affecting its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to influence enzyme activity and cellular signaling pathways. Key mechanisms include:

- Inhibition of Enzymes : The compound acts as a non-covalent inhibitor of certain proteases, similar to other pyridine-based compounds. Its interaction with the active site of enzymes can prevent substrate binding, thereby inhibiting enzymatic activity.

- Antioxidant Activity : this compound exhibits antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viruses. For instance, it has been tested against SARS-CoV proteases, showing promising results in inhibiting viral replication through non-covalent interactions with the enzyme's active site .

Anticancer Effects

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. This is particularly relevant in the context of designing novel cancer therapeutics that target specific molecular pathways.

Case Studies and Research Findings

Case Study 1: Antiviral Activity Against SARS-CoV

In a study examining non-covalent inhibitors of SARS-CoV 3CLpro, this compound was identified as a potential lead compound. The compound demonstrated effective binding affinity and inhibition rates comparable to established antiviral agents. The structure-activity relationship (SAR) analysis revealed that modifications to the t-butyl group could enhance potency .

Case Study 2: Antioxidant Mechanism

A separate investigation into the antioxidant properties of this compound showed that it effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells. The compound's mechanism involved upregulating endogenous antioxidant enzymes, thus providing neuroprotection against oxidative damage .

Data Summary

Propriétés

IUPAC Name |

2,2-dimethyl-1-pyridin-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHFMKSCCBAWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339461 | |

| Record name | T-BUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31595-32-1 | |

| Record name | T-BUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.